1-(Aminomethyl)cyclopropanecarboxamide hydrochloride
Overview
Description
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is a chemical compound with the molecular formula C5H11ClN2O and a molecular weight of 150.61 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts significant rigidity and stability. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . Industrial production methods often employ these synthetic routes under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride is widely used in scientific research due to its versatile applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving amino acid transport and metabolism.
Mechanism of Action
The mechanism of action of 1-(aminomethyl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit L-amino acid transport proteins and voltage-gated calcium channels . These interactions affect various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(Aminomethyl)cyclopropanecarboxamide hydrochloride can be compared with other similar compounds such as:
1-(Aminomethyl)cyclopropanecarboxylic acid: This compound shares a similar cyclopropane ring structure but differs in its functional groups.
1-(Hydroxymethyl)cyclopropanecarboxylic acid: This compound has a hydroxymethyl group instead of an aminomethyl group, leading to different chemical properties and reactivity.
1-(Methoxymethyl)cyclopropanecarboxylic acid: The presence of a methoxymethyl group in this compound results in distinct chemical behavior compared to this compound.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(aminomethyl)cyclopropane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-3-5(1-2-5)4(7)8;/h1-3,6H2,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDICXMYWVVWNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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